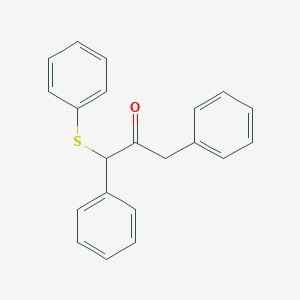
1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one is an organic compound with the molecular formula C21H18OS It is a member of the ketone family and is characterized by the presence of two phenyl groups and a phenylsulfanyl group attached to a propan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with thiophenol to form benzyl phenyl sulfide. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one involves its interaction with various molecular targets. The phenylsulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-2-propanone: Similar structure but lacks the phenylsulfanyl group.
Dibenzyl ketone: Another related compound with two phenyl groups attached to a central carbonyl group.
Benzyl phenyl sulfide: Contains a phenylsulfanyl group but lacks the ketone functionality.
Uniqueness
1,3-Diphenyl-1-(phenylsulfanyl)propan-2-one is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
85855-49-8 |
|---|---|
Formule moléculaire |
C21H18OS |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
1,3-diphenyl-1-phenylsulfanylpropan-2-one |
InChI |
InChI=1S/C21H18OS/c22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2 |
Clé InChI |
RGHMGTWJBQGOGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
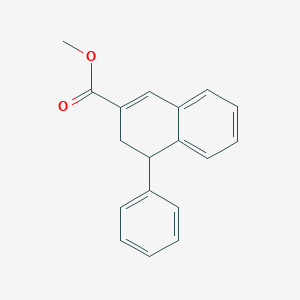

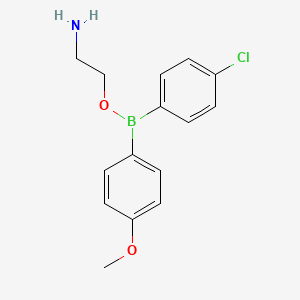
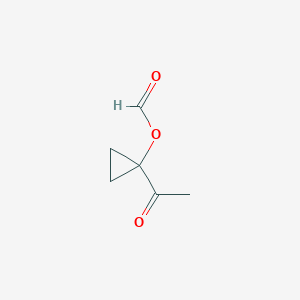
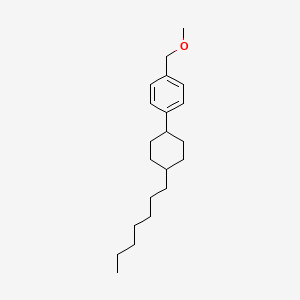

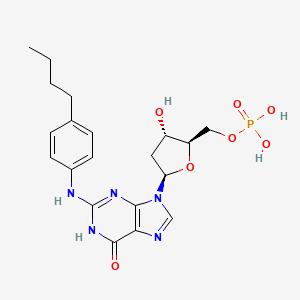

![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)
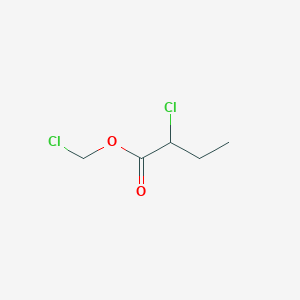

![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)

